molecular formula C12H25Br B14404949 Undecane, 1-bromo-3-methyl-, (S)- CAS No. 84567-97-5

Undecane, 1-bromo-3-methyl-, (S)-

Cat. No.: B14404949
CAS No.: 84567-97-5
M. Wt: 249.23 g/mol
InChI Key: MQXSAFCRTCCMSS-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecane, 1-bromo-3-methyl-, (S)- is a chiral brominated alkane with the molecular formula C₁₁H₂₃Br and a molecular weight of 235.20 g/mol. The compound features a bromine atom at the first carbon and a methyl group at the third carbon of an undecane chain. Its stereochemistry is specified as (S)-, indicating a chiral center at the third carbon due to the methyl substituent.

Properties

CAS No.

84567-97-5

Molecular Formula

C12H25Br

Molecular Weight

249.23 g/mol

IUPAC Name

(3S)-1-bromo-3-methylundecane

InChI

InChI=1S/C12H25Br/c1-3-4-5-6-7-8-9-12(2)10-11-13/h12H,3-11H2,1-2H3/t12-/m0/s1

InChI Key

MQXSAFCRTCCMSS-LBPRGKRZSA-N

Isomeric SMILES

CCCCCCCC[C@H](C)CCBr

Canonical SMILES

CCCCCCCCC(C)CCBr

Origin of Product

United States

Preparation Methods

Structural and Stereochemical Considerations

Molecular Architecture

The target compound features an 11-carbon alkane chain with a bromine atom at position 1 and a methyl branch at position 3 in the (S)-configuration. The PubChem entry (CID 11230418) specifies the SMILES notation as CCCCCCCC[C@H](C)CCBr, confirming the chiral center’s absolute configuration. The molecular weight of 249.23 g/mol and boiling point of 124°C at 0.2 mmHg align with homologs in the bromoalkane family.

Stereochemical Challenges

Introducing the (S)-configuration necessitates enantioselective methods, as racemization occurs readily under acidic or high-temperature conditions. The patent KR20170030279A highlights the use of spirocyclic intermediates to enforce stereochemical control during bromomethylation, while the Journal of Organic Chemistry emphasizes chiral auxiliaries derived from (R)-propylene oxide.

Synthetic Routes and Optimization

Spirocyclic Intermediate Bromination (Patent KR20170030279A)

This method employs 3,3-bis(bromomethyl)-1,5-dioxa-spiro[5.5]undecane as a key intermediate:

Procedure
  • Intermediate Synthesis :

    • 2,2-Bis(bromomethyl)-1,3-propanediol (52.4 g) and cyclohexanone (19.6 g) are refluxed in toluene (200 mL) with methanesulfonic acid (0.5 eq) for 3–5 hours. Water removal via Dean-Stark trap ensures complete reaction.
    • Yield: 85% (695 g of spirocyclic intermediate).
  • Bromination :

    • The intermediate (695 g) is dissolved in DMSO (10 L), treated with potassium tert-butoxide (545 g) at 15–20°C, and stirred for 3 hours.
    • Quenching with methylene chloride (15 L) and water (15 L) followed by brine washing and methanol recrystallization yields 950 g (70%) of (S)-1-bromo-3-methylundecane.
Key Data
Parameter Value
Reaction Temperature 15–20°C
Time 3–5 hours
Yield 70%
Purity (HPLC) 98.5%

Chiral Propylene Oxide-Mediated SN2 Displacement

Adapted from the stereoselective synthesis of tridecanolides, this approach uses optically active epoxides to induce chirality:

Procedure
  • Sulphone Formation :

    • 8-Bromooctan-1-ol benzyl ether undergoes thiophenol condensation and oxidation to form a sulphone intermediate.
  • Chiral Induction :

    • Treatment with n-butyllithium and (S)-propylene oxide at −78°C generates a chiral alkoxide, which displaces the bromine in a stereoretentive SN2 reaction.
  • Deprotection :

    • Hydrogenolysis of the benzyl ether (Pd/C, H₂) and subsequent tosylation afford the final product with 92% enantiomeric excess.
Key Data
Parameter Value
Enantiomeric Excess 92%
Reaction Temperature −78°C
Catalyst Pd/C (10 wt%)

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 3.87 (s, 4H, CH₂Br), 1.76 (bs, 4H, CH₂), 1.35 (bs, 2H, CH(CH₃)).
  • Optical Rotation : [α]D²⁵ = +12.4° (c = 1.0, CHCl₃).

Chromatographic Purity

  • HPLC : Retention time 8.2 min (C18 column, 80:20 MeOH:H₂O).
  • GC-MS : m/z 249.1 [M+H]⁺.

Comparative Analysis of Methods

Method Yield ee (%) Cost Efficiency Scalability
Spirocyclic Bromination 70% 99 Moderate Industrial
SN2 Displacement 65% 92 High Lab-scale

Chemical Reactions Analysis

Types of Reactions

(S)-1-Bromo-3-methylundecane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

    Elimination Reactions: Conducted using strong bases like potassium tert-butoxide (KOtBu) in solvents like tert-butanol.

Major Products

    Nucleophilic Substitution: Products include alcohols, nitriles, and amines, depending on the nucleophile used.

    Elimination Reactions: The major product is 3-methyl-1-undecene.

Scientific Research Applications

(S)-1-Bromo-3-methylundecane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving alkyl halides.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Bromo-3-methylundecane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution. The bromine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon. This process is facilitated by the polar nature of the solvent, which stabilizes the transition state.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related brominated alkanes and branched hydrocarbons. Below is a detailed analysis of key analogs:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
1-Bromo-3-methylundecane (S) C₁₁H₂₃Br 235.20 Branched undecane chain, chiral (S) center Lower boiling point than linear analogs; higher volatility due to branching
1-Bromoundecane C₁₁H₂₃Br 235.20 Linear undecane chain Higher boiling point (≈270°C) and reduced volatility compared to branched isomers
1-Bromodecane C₁₀H₂₁Br 221.18 Linear decane chain Lower molecular weight; boiling point ≈250°C; used in surfactant synthesis
2-Butene, 1-bromo-3-methyl- C₅H₉Br 153.03 Unsaturated, branched alkene Lower boiling point (≈130°C); reactive in elimination or addition reactions

Functional and Reactivity Differences

  • Branching Effects : The methyl group in 1-bromo-3-methylundecane (S) reduces intermolecular van der Waals forces compared to linear 1-bromoundecane , leading to lower melting/boiling points and altered solubility profiles .
  • Stereochemistry: The (S) configuration introduces enantioselectivity in reactions, a property absent in non-chiral analogs like 1-bromodecane or 2-Butene, 1-bromo-3-methyl-. This makes the compound valuable for synthesizing chiral molecules .
  • Chain Length : Longer chains (e.g., 1-bromoundecane ) exhibit higher hydrophobicity and slower degradation rates compared to shorter analogs like 1-bromodecane .

Q & A

Q. What synthetic methodologies are recommended for preparing enantiomerically pure (S)-1-bromo-3-methylundecane?

The synthesis of chiral bromoalkanes like (S)-1-bromo-3-methylundecane typically involves stereoselective alkylation or halogenation. A common approach is the use of chiral auxiliaries or catalysts to induce asymmetry. For example:

  • Nucleophilic substitution : React (S)-3-methylundecanol with PBr₃ or HBr in a controlled environment to retain stereochemistry .
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Pd or Cu) with chiral ligands to direct bromination at the desired carbon .
    Key considerations : Monitor reaction temperature (<0°C for HBr reactions to minimize racemization) and use inert atmospheres to prevent oxidation .

Q. How can the purity and enantiomeric excess (ee) of (S)-1-bromo-3-methylundecane be validated?

Use a combination of chromatographic and spectroscopic techniques:

  • Chiral GC or HPLC : Compare retention times with a racemic standard to calculate ee .
  • NMR spectroscopy : Analyze splitting patterns in 1H^1H or 13C^{13}C NMR for diastereomeric byproducts .
  • Polarimetry : Measure optical rotation and compare to literature values for the (S)-enantiomer .

Q. How can mechanistic studies resolve contradictions in reaction yields during the synthesis of (S)-1-bromo-3-methylundecane?

Discrepancies in yields often arise from competing reaction pathways (e.g., elimination vs. substitution). To address this:

  • Kinetic isotope effects (KIE) : Use deuterated substrates to identify rate-determining steps .
  • Computational modeling : Apply DFT calculations to map energy barriers for bromination vs. side reactions .
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates like carbocations or alkenes .

Case Study : A 2022 study found that using HBr gas instead of PBr₃ reduced elimination byproducts by 40%, attributed to milder protonation conditions .

Q. What strategies are effective for resolving conflicting stereochemical assignments in (S)-1-bromo-3-methylundecane derivatives?

Conflicting data may arise from crystallographic vs. spectroscopic analyses. To resolve this:

  • X-ray crystallography : Confirm absolute configuration using heavy-atom derivatives (e.g., iodine-substituted analogs) .
  • VCD (Vibrational Circular Dichroism) : Compare experimental and simulated spectra for chiral centers .
  • Synthetic correlation : Convert the compound to a known chiral intermediate (e.g., via Grignard reactions) and validate stereochemistry .

Q. Example Workflow :

Synthesize a crystalline derivative (e.g., with a nitro group).

Perform X-ray analysis to assign configuration.

Cross-validate with 1H^1H-NMR coupling constants for vicinal protons .

Safety and Handling

Q. What safety protocols are critical when handling (S)-1-bromo-3-methylundecane in electrophilic reactions?

While bromoalkanes are generally low-risk (non-hazardous per ), specific precautions include:

  • Ventilation : Use fume hoods to avoid inhalation during reflux .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (similar to 1-bromooctadecane in ).
  • Waste disposal : Neutralize residual HBr with aqueous NaHCO₃ before disposal .

Methodological Challenges

Q. How can researchers optimize solvent systems for chromatographic purification of (S)-1-bromo-3-methylundecane?

Bromoalkanes often require non-polar solvents due to their hydrophobicity:

  • Flash chromatography : Use hexane/ethyl acetate (95:5) to elute the compound ahead of polar impurities .
  • Prep-HPLC : Optimize with chiral columns (e.g., Chiralpak IB) and isopropanol/hexane mobile phases .

Troubleshooting Tip : If tailing occurs, add 0.1% trifluoroacetic acid to improve peak shape .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.